2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide belongs to the thieno[3,2-d]pyrimidine class, a scaffold widely explored in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes. The molecule features a thienopyrimidinone core substituted with a 3-ethyl group, a 4-oxo moiety, and a 7-phenyl ring. A sulfanyl linker connects the core to an acetamide group, which is further functionalized with a 4-ethylphenyl substituent. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) indicate applications in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-3-16-10-12-18(13-11-16)25-20(28)15-31-24-26-21-19(17-8-6-5-7-9-17)14-30-22(21)23(29)27(24)4-2/h5-14H,3-4,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTDGLGIDYYLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is known for its diverse pharmacological effects. The molecular formula is , and it has a molecular weight of approximately 449.6 g/mol . The presence of the sulfonamide group and the acetamide moiety enhances its reactivity and biological potential.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or pathways involved in disease processes. For example, compounds with similar structures have been shown to modulate the activity of kinases and other enzymes critical in cancer progression .
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several derivatives, showing promising results against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 4c | E. coli | 10 |
| 4e | S. aureus | 15 |
| 5g | M. tuberculosis | 20 |
These findings suggest that modifications to the thienopyrimidine structure can enhance antimicrobial efficacy.
Anticancer Activity
In addition to antimicrobial effects, the compound's anticancer properties have been explored. Studies have indicated that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .
Case Study: Anticancer Efficacy
A recent investigation assessed the cytotoxic effects of a related thienopyrimidine derivative on human cancer cell lines. The study reported a significant reduction in cell viability at concentrations as low as 5 μM after 48 hours of treatment. The compound was found to induce apoptosis through caspase activation .
Toxicity Profile
While exploring the biological activities, it is crucial to evaluate the toxicity profile of these compounds. In vitro studies have shown that certain derivatives exhibit low toxicity levels up to concentrations of 200 μmol/L . This suggests a favorable therapeutic index for further development.
Future Directions
Given the promising biological activities observed in preliminary studies, future research should focus on:
- Optimization of Structure : Modifying substituents on the thieno[3,2-d]pyrimidine core to enhance efficacy and reduce toxicity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying the observed biological activities.
Scientific Research Applications
Overview
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its unique thieno[3,2-d]pyrimidine structure suggests possible bioactivity that warrants further exploration.
Medicinal Chemistry Applications
The compound's structural features indicate potential as an antimicrobial agent and anticancer drug . The thieno[3,2-d]pyrimidine core is known for its biological activity, including:
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Research indicates that thieno[3,2-d]pyrimidines can interfere with cellular signaling pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : The presence of the sulfanyl group may enhance the compound's interaction with biological targets, potentially leading to effective antimicrobial agents against resistant strains of bacteria and fungi.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the compound's structure affect its biological activity. Variations in the phenyl groups and the acetamide moiety can lead to different pharmacological profiles. For example:
| Modification | Expected Effect |
|---|---|
| Altering phenyl substituents | Changes in potency and selectivity against specific targets |
| Modifying the acetamide group | Potential improvement in solubility and bioavailability |
Case Studies and Research Findings
Several studies have focused on compounds related to this compound:
- Anticancer Activity : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited significant cytotoxic effects on various cancer cell lines, suggesting that this compound could be a lead for developing new anticancer therapies.
- Antimicrobial Efficacy : Research highlighted the ability of similar compounds to inhibit bacterial growth effectively, indicating that modifications to the thieno[3,2-d]pyrimidine structure could yield potent antimicrobial agents.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions that include:
- Preparation of the thieno[3,2-d]pyrimidine core.
- Introduction of the sulfanyl group.
- Formation of the acetamide moiety.
Optimizing conditions such as temperature and solvent choice can enhance yield and purity, which is essential for pharmaceutical applications.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-ethylphenyl group (logP ~4.2 estimated) balances lipophilicity compared to the more hydrophobic 4-butylphenyl analog (logP ~5.0) .
Hydrogen-Bonding Capacity: The 4-oxo group in the target compound and provides a hydrogen-bond acceptor, while the diaminopyrimidine in increases H-bond donors (3 vs. 1), favoring interactions with polar binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
